molecular formula C6H5BrN4O B12966908 3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine

3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B12966908
M. Wt: 229.03 g/mol
InChI Key: XEIGWSFGPHZFPA-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a bromine atom at the 3-position and a methoxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-bromo-5-methoxy-1H-pyrazole with hydrazine hydrate can lead to the formation of the desired triazolopyrazine compound. The reaction is typically carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized triazolopyrazine derivatives .

Scientific Research Applications

3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications, including:

Properties

Molecular Formula

C6H5BrN4O

Molecular Weight

229.03 g/mol

IUPAC Name

3-bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C6H5BrN4O/c1-12-5-3-8-2-4-9-10-6(7)11(4)5/h2-3H,1H3

InChI Key

XEIGWSFGPHZFPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC2=NN=C(N12)Br

Origin of Product

United States

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